molecular formula C23H17Cl2N3O3S B12584590 N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide

N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide

Cat. No.: B12584590
M. Wt: 486.4 g/mol
InChI Key: DAUIQLKZWNTWJN-UHFFFAOYSA-N
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Description

N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazole ring, chlorophenyl group, and phenoxyacetamide moiety. Its chemical properties and reactivity make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Chlorination: Introduction of chlorine atoms into the phenyl ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Carbamothioylation: Reaction of the chlorinated benzoxazole with thiourea to form the carbamothioyl group.

    Phenoxyacetamide Formation: Coupling of the carbamothioyl intermediate with 4-chloro-2-methylphenoxyacetic acid under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods like chromatography and crystallization may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors, influencing signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzoxazole ring and carbamothioyl group are particularly noteworthy, as they contribute to its potential as a versatile compound in scientific research and industrial applications.

Biological Activity

N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a benzoxazole ring, a chlorophenyl group, and a carbamothioyl moiety. Its IUPAC name highlights the structural components that contribute to its biological properties.

Property Details
Molecular Formula C22H16ClN3O2S
Molecular Weight 437.9 g/mol
IUPAC Name This compound

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. Research indicates that it may inhibit specific enzymes or receptors involved in critical cellular processes such as:

  • Kinase Inhibition : The compound may inhibit certain kinases, affecting cell signaling pathways related to proliferation and survival.
  • Protease Inhibition : By inhibiting proteases, the compound could influence protein turnover and apoptosis.

These interactions suggest potential applications in cancer therapy and anti-inflammatory treatments.

Antimicrobial Activity

A study on related benzoxazole derivatives demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal effects against Candida albicans . The structure-activity relationship (SAR) analysis indicated that modifications on the benzoxazole ring significantly influenced antimicrobial potency.

Cytotoxicity

Research has shown that many benzoxazole derivatives exhibit cytotoxic effects on various cancer cell lines, including:

  • Breast cancer (MCF-7, MDA-MB-231)
  • Lung cancer (A549)
  • Liver cancer (HepG2)

The cytotoxicity often varies between normal and cancer cells, suggesting that some derivatives could be developed into selective anticancer agents .

Case Studies

  • Anticancer Potential : A series of benzoxazole derivatives were tested for their cytotoxic effects on different cancer cell lines. Compounds with electron-donating substituents showed enhanced activity against specific cancer types. For instance, compounds with methoxy groups exhibited higher cytotoxicity compared to those without .
    Compound Cell Line Tested IC50 (µM)
    Compound AMCF-715
    Compound BA54910
    Compound CHepG220
  • Structure–Activity Relationship (SAR) : The SAR analysis revealed that the presence of specific substituents on the benzoxazole ring significantly affected the biological activity. For example, compounds with halogen substitutions showed varying degrees of antibacterial activity .

Properties

Molecular Formula

C23H17Cl2N3O3S

Molecular Weight

486.4 g/mol

IUPAC Name

N-[[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl]-2-(4-chloro-2-methylphenoxy)acetamide

InChI

InChI=1S/C23H17Cl2N3O3S/c1-13-10-15(24)7-9-19(13)30-12-21(29)28-23(32)27-18-11-14(6-8-16(18)25)22-26-17-4-2-3-5-20(17)31-22/h2-11H,12H2,1H3,(H2,27,28,29,32)

InChI Key

DAUIQLKZWNTWJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)Cl

Origin of Product

United States

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